1-chloronaphthalen-2-yl N,N-diphenylcarbamate
Overview
Description
1-chloronaphthalen-2-yl N,N-diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloronaphthalene moiety and a diphenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloronaphthalen-2-yl N,N-diphenylcarbamate typically involves the reaction of 1-chloronaphthalene with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-chloronaphthalen-2-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the naphthalene ring can be substituted by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 1-chloronaphthalene and N,N-diphenylamine.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction:
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 1-chloronaphthalene and N,N-diphenylamine.
Oxidation and Reduction:
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-chloronaphthalen-2-yl N,N-diphenylcarbamate is not well-documented. it is likely that the compound interacts with molecular targets through its carbamate group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
1-chloronaphthalene: A simpler compound with a similar naphthalene structure but without the carbamate group.
N,N-diphenylcarbamate: A compound with a similar carbamate group but without the naphthalene moiety.
1-chloronaphthalen-2-yl N,N-dimethylcarbamate: A compound with a similar structure but with dimethyl groups instead of diphenyl groups.
Uniqueness
1-chloronaphthalen-2-yl N,N-diphenylcarbamate is unique due to the combination of the chloronaphthalene and diphenylcarbamate groups, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
(1-chloronaphthalen-2-yl) N,N-diphenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-22-20-14-8-7-9-17(20)15-16-21(22)27-23(26)25(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYSCZUMRLBPTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C4=CC=CC=C4C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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